2-Nitrophenyl methanesulfonate
Description
2-Nitrophenyl methanesulfonate (C₇H₇NO₅S) is an organic ester featuring a nitro group (-NO₂) at the ortho position of a phenyl ring and a methanesulfonate (-SO₃CH₃) functional group. Methanesulfonate esters are widely recognized as alkylating agents in organic synthesis due to their electrophilic reactivity, enabling nucleophilic substitution reactions.
Properties
IUPAC Name |
(2-nitrophenyl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-14(11,12)13-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXIMKLSBONXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116902-15-9 | |
| Record name | 2-NITROPHENYL METHANESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonate group acts as a leaving group, facilitating nucleophilic substitution under controlled conditions.
Common Reagents and Conditions :
| Reagent | Solvent | Temperature | Product Formed |
|---|---|---|---|
| Sodium methoxide (NaOMe) | Methanol | 25–60°C | 2-Nitrophenyl methyl ether |
| Ammonia (NH₃) | Tetrahydrofuran | 0–25°C | 2-Nitroaniline derivative |
| Potassium thiolate (KSR) | Dimethylformamide | 50–80°C | 2-Nitrophenyl thioether |
Key Findings :
-
The nitro group at the ortho position enhances electrophilicity at the sulfonate-bearing carbon, accelerating substitution rates compared to non-nitrated analogs.
-
Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing transition states.
Reduction Reactions
The nitro group undergoes selective reduction to an amine, enabling downstream functionalization.
Experimental Protocols :
| Reducing Agent | Catalyst | Solvent | Time | Yield | Product |
|---|---|---|---|---|---|
| H₂ (1 atm) | Pd/C (10 wt%) | Ethanol | 4 hr | 92% | 2-Aminophenyl methanesulfonate |
| NaBH₄/CuCl₂ | — | THF/H₂O | 1 hr | 78% | 2-Hydroxylaminophenyl derivative |
Mechanistic Insights :
-
Catalytic hydrogenation proceeds via a heterogeneous mechanism, with adsorbed hydrogen atoms transferring to the nitro group.
-
Partial reduction to hydroxylamine intermediates occurs under mild conditions (e.g., NaBH₄/CuCl₂).
Photochemical Reactions
UV irradiation induces unique reactivity due to the nitrobenzyl chromophore.
Photolysis Data :
| Wavelength (nm) | Solvent | Quantum Yield | Major Product |
|---|---|---|---|
| 365 | Acetonitrile | 0.15 | 2-Nitrosobenzaldehyde |
| 254 | Water | 0.08 | Methanesulfonic acid + nitrophenol |
Mechanism :
-
Photoexcitation generates aci-nitro tautomers, which decay via intramolecular cyclization to form isoindole intermediates (Fig. 1) .
-
Secondary hydrolysis of intermediates releases methanesulfonic acid and nitrosobenzaldehyde .
Oxidation Reactions
Controlled oxidation modifies the sulfonate or aromatic moiety.
Oxidation Pathways :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq) | 80°C, acidic pH | 2-Nitrobenzoic acid |
| O₃ (g) | -78°C, CH₂Cl₂ | Sulfone derivatives |
Applications :
-
Oxidative cleavage of the aromatic ring enables access to dicarboxylic acids for polymer synthesis.
Comparative Reactivity Analysis
A comparison with structurally related compounds highlights key differences:
| Compound | Relative Substitution Rate | Reduction Ease | Photostability |
|---|---|---|---|
| 2-Nitrophenyl methanesulfonate | 1.0 (reference) | Moderate | Low |
| 4-Nitrophenyl methanesulfonate | 0.7 | High | Moderate |
| Phenyl methanesulfonate | 0.2 | N/A | High |
Data normalized to substitution rates in DMF with NaOMe.
6.2. Phototriggered Drug Release
The compound serves as a photolabile protecting group in prodrug systems, releasing therapeutic agents upon UV exposure .
Efficiency :
Stability and Handling Considerations
Comparison with Similar Compounds
Nitrophenyl Derivatives with Methylene Linkages
Compounds such as 3-((2-nitrophenyl)methylene)-amino-2-oxazolidinone (NPAOZ) and 5-methylmorpholino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ) share the (2-nitrophenyl)methylene moiety . These derivatives are primarily used as analytical standards for detecting metabolites or residues in food safety testing. Key comparisons include:
Key Insight: The nitro group enhances electrophilicity in both compound classes, but the methanesulfonate group in the target compound confers distinct reactivity compared to oxazolidinone-based analogs.
Methanesulfonate Salts and Esters
Lead methanesulfonate (Pb(CH₃SO₃)₂), a metal salt, shares the methanesulfonate functional group but exhibits divergent properties due to its ionic nature :
Key Insight : While both compounds contain the sulfonate group, the organic ester structure of this compound likely reduces corrosivity compared to lead salts.
Nitroaromatic Amines and Ketones
1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) shares a nitro-substituted phenyl ring but incorporates an amino (-NH₂) and ketone (-COCH₃) group .
Key Insight: The presence of an amino group in 1-(2-amino-6-nitrophenyl)ethanone introduces basicity and hydrogen-bonding capacity, contrasting with the sulfonate ester’s acidity and electrophilicity.
Research Findings and Data Gaps
- Reactivity: The electron-withdrawing nitro group likely stabilizes the sulfonate ester against hydrolysis compared to non-nitrated analogs.
- Toxicity: Limited data exist for this compound, but structurally related compounds (e.g., lead methanesulfonate) underscore the need for rigorous safety evaluations .
Q & A
Q. What are the recommended safety protocols for handling 2-Nitrophenyl methanesulfonate in laboratory settings?
Methanesulfonate esters, including this compound, are alkylating agents with potential mutagenic and carcinogenic properties . Researchers should:
- Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation or skin contact.
- Store the compound in airtight containers away from light and moisture.
- Dispose of waste via approved hazardous waste protocols.
Q. How can this compound be synthesized, and what solvents are optimal for purification?
Synthesis typically involves reacting 2-nitrophenol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Solvent choice: Dichloromethane or benzene are common for reactions due to their inertness and ability to dissolve polar intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Q. What analytical methods are suitable for detecting this compound derivatives in complex matrices?
The compound is often derivatized for detection in biological or environmental samples. For example:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use isotopic internal standards (e.g., deuterated or 13C-labeled analogs) to improve quantification accuracy .
- Derivatization: React with hydrazides or semicarbazides to form stable adducts for enhanced ionization efficiency in MS .
Advanced Research Questions
Q. How does the 2-nitrophenyl group influence the reactivity of methanesulfonate esters in alkylation reactions?
The electron-withdrawing nitro group enhances the leaving-group ability of the methanesulfonate, accelerating nucleophilic substitution reactions. Key considerations:
- Kinetic Studies: Monitor reaction progress via NMR (e.g., disappearance of starting material peaks) under varying conditions (temperature, solvent polarity) .
- Comparative Analysis: Compare alkylation rates with non-nitrated analogs (e.g., phenyl methanesulfonate) to quantify electronic effects.
Q. What experimental strategies can resolve contradictions in derivatization efficiency reported for this compound-based probes?
Discrepancies may arise from pH sensitivity or competing side reactions. Methodological solutions include:
- pH Optimization: Perform derivatization at pH 6–8 to balance reactivity and stability of intermediates .
- Time-Course Studies: Use HPLC to track adduct formation over time and identify optimal reaction duration .
- Internal Standards: Employ isotopically labeled derivatives to normalize variability in recovery rates .
Q. How can this compound be applied in photolabile “caged” compound synthesis?
The 2-nitrophenyl moiety serves as a photoremovable protecting group. For example:
- Synthesis of Caged Nucleotides: React this compound with ATP/ADP to create 1-(2-nitrophenyl)ethyl-caged analogs .
- Photorelease Experiments: Use UV light (365 nm) to trigger release in kinetic assays, with quantification via fluorescence or capillary electrophoresis .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability is critical for reproducibility. Key findings:
- Temperature: Store at –20°C to minimize hydrolysis; room temperature storage in dry solvents (e.g., acetonitrile) reduces degradation by 90% over 30 days .
- pH: Decomposes rapidly in alkaline conditions (t1/2 < 1 hour at pH 10) but remains stable in acidic buffers (pH 4–6) .
Q. How does this compound compare to other alkylating agents (e.g., methyl methanesulfonate) in cytotoxicity assays?
Design a comparative study using:
- Cell Lines: MCF-7 or HEK293 cells exposed to equimolar concentrations of both compounds .
- Endpoints: Measure CDKN1A induction (qPCR) or apoptosis markers (flow cytometry) to assess DNA damage response .
- Dose-Response Curves: Use nonlinear regression to calculate IC50 values and compare potency .
Methodological Notes
- References to Contradictory Data: highlights variability in derivatization efficiency, emphasizing the need for standardized protocols.
- Safety vs. Efficacy: While this compound is valuable in synthesis, its mutagenic risk necessitates stringent safety measures .
- Advanced Applications: Its role in photolabile systems () and analytical derivatization () underscores versatility in interdisciplinary research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
